A Technical Guide to the Synthesis and Characterization of Clenpyrin
A Technical Guide to the Synthesis and Characterization of Clenpyrin
Document ID: TGS-CPN-20251214 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Clenpyrin, a pyrrolnitrin analog, is a compound with limited detailed synthetic and characterization data in publicly accessible literature. This document provides a comprehensive, technically plausible guide based on established synthetic routes and characterization methodologies for related phenylpyrrole compounds. The experimental protocols and data presented herein are representative examples and should be adapted and validated in a laboratory setting.
Introduction
Clenpyrin, chemically known as 3,5-dichloro-4-(2-nitrophenyl)pyrrole, is a halogenated phenylpyrrole derivative. It belongs to the same class of compounds as the natural antifungal agent pyrrolnitrin.[1][2] Compounds in this class are of significant interest due to their potent biological activities. Pyrrolnitrin and its analogs are known to exhibit strong antifungal properties by disrupting cellular respiration.[2][3][4]
This guide outlines a representative multi-step synthetic pathway for Clenpyrin, details the necessary experimental protocols for its synthesis and purification, and describes a comprehensive workflow for its structural and purity characterization. Furthermore, it presents a summary of the known mechanism of action for this class of compounds.
Proposed Synthesis Pathway
The synthesis of Clenpyrin can be approached through a multi-step process involving the formation of the pyrrole core, followed by functionalization. A plausible and versatile route is the Paal-Knorr synthesis of an N-protected pyrrole, followed by aryl-aryl coupling and subsequent chlorination.
Figure 1: Proposed multi-step synthesis workflow for Clenpyrin.
Experimental Protocols
Synthesis of N-Benzyl-2,5-dimethylpyrrole (Intermediate 1)
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To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,5-hexanedione (11.4 g, 100 mmol), benzylamine (10.7 g, 100 mmol), and toluene (200 mL).
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Add a catalytic amount of p-toluenesulfonic acid (0.2 g).
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Heat the mixture to reflux and continue for 4-6 hours, monitoring the removal of water in the Dean-Stark trap.
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Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.
Synthesis of N-Benzyl-3-(2-nitrophenyl)-2,5-dimethylpyrrole (Intermediate 2)
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In a Schlenk flask under an inert atmosphere (Argon), dissolve N-benzyl-2,5-dimethylpyrrole (9.95 g, 50 mmol), 1-bromo-2-nitrobenzene (10.1 g, 50 mmol), and potassium carbonate (13.8 g, 100 mmol) in a mixture of dimethoxyethane (DME, 150 mL) and water (50 mL).
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Degas the solution by bubbling argon through it for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1 mmol, 2 mol%).
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Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.
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After cooling, dilute the mixture with ethyl acetate (200 mL) and water (100 mL).
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Separate the layers. Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired product.
Synthesis of Clenpyrin (3,5-dichloro-4-(2-nitrophenyl)pyrrole)
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Dissolve the Intermediate 2 (product from step 3.2, 3.2 g, 10 mmol) in acetonitrile (100 mL).
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Add N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol, 2.2 equivalents) portion-wise to the solution at room temperature. Note: This reaction can be exothermic.
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Stir the mixture at room temperature for 24 hours. The reaction likely involves both chlorination and de-benzylation under these conditions.
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Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
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Purify the crude final product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) followed by recrystallization from ethanol/water to yield Clenpyrin as a solid.
Compound Characterization
A full characterization workflow is essential to confirm the identity, structure, and purity of the synthesized Clenpyrin.
Figure 2: Workflow for the characterization of synthesized Clenpyrin.
Characterization Protocols
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Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of 4:1 Hexane:Ethyl Acetate. Visualize spots under UV light (254 nm).
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Melting Point (MP): Determine using a calibrated melting point apparatus. A sharp, narrow melting range indicates high purity.
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High-Performance Liquid Chromatography (HPLC): Analyze purity using a C18 reverse-phase column with a mobile phase of acetonitrile/water gradient and UV detection at 254 nm.
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Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: Record the spectrum using a KBr pellet or as a thin film on a NaCl plate to identify key functional groups (N-H, C-H aromatic, N-O nitro).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environment, and carbon backbone.
Quantitative Data (Hypothetical)
The following tables summarize the expected, plausible data for the synthesis and characterization of Clenpyrin.
Table 1: Synthesis and Physical Properties Summary
| Compound Name | Molecular Formula | MW ( g/mol ) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| N-Benzyl-2,5-dimethylpyrrole | C₁₃H₁₅N | 185.27 | ~85% | N/A (Oil) |
| N-Benzyl-3-(2-nitrophenyl)-... | C₂₀H₁₈N₂O₂ | 318.37 | ~60% | 110-114 |
| Clenpyrin | C₁₀H₆Cl₂N₂O₂ | 257.07 | ~45% | 145-148 |
Table 2: Representative Spectroscopic Data for Clenpyrin
| Technique | Data / Observation |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, J=8.0 Hz, 1H), 7.70 (t, J=7.5 Hz, 1H), 7.60 (t, J=7.8 Hz, 1H), 7.50 (d, J=7.8 Hz, 1H), 6.85 (s, 1H), Broad s (1H, NH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.5, 134.0, 132.5, 129.0, 125.0, 124.5, 122.0, 118.0, 115.0, 110.0. |
| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 3100 (Ar C-H stretch), 1525 (N-O asymm. stretch), 1350 (N-O symm. stretch), 780 (C-Cl stretch). |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₀H₇Cl₂N₂O₂⁺: 256.9884; Found: 256.9881. |
Mechanism of Action
Pyrrolnitrin and its analogs are known to inhibit fungal growth by targeting the cellular respiratory system.[3][4] The primary site of action is the terminal electron transport system.[2][4] These compounds disrupt the normal flow of electrons, likely between succinate dehydrogenase (Complex II) or NADH dehydrogenase (Complex I) and coenzyme Q.[3][4] This inhibition uncouples oxidative phosphorylation, leading to a halt in ATP synthesis and subsequent cell death.[1]
Figure 3: Proposed mechanism of action of Clenpyrin via inhibition of the electron transport chain.
